molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate CAS No. 1206124-13-1

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate

Cat. No. B6416231
Key on ui cas rn: 1206124-13-1
M. Wt: 259.30 g/mol
InChI Key: QPXXHQCMPZUYDB-UHFFFAOYSA-N
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Patent
US09447041B2

Procedure details

To a 200 liter Hastelloy reactor was added ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate (E/Z mixture, 12 kg), 10% Pd/C (50% wet with H2O; 1.80 kg) and ethyl acetate (108 kg). The suspension was degassed 3× with N2 and triethylamine (1.76 kg) was added. To the resulting mixture was added formic acid (3.34 kg) while maintaining the internal temperature at below 35° C. The reaction progression was followed by HPLC to monitor the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate) and the debenzylated intermediate. After approximately 30 minutes an additional amount of formic acid (0.50 kg) was added and the combined peak area of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate and the related debenzylated intermediate was determined to be <1% area by HPLC. The reactor contents were filtered through a 1.2 μm cartridge filter followed by an in-line 0.2 μm inline polishing filter. To the filtrate was added water (60 kg) and the biphasic mixture was partitioned. The organics were separated and concentrated under vacuum at approximately 60° C.±5° C. to a minimum stir volume, ethyl acetate (21.6 kg) was added and the mixture was further concentrated under vacuum to a minimum stir volume. Once again ethyl acetate (16.8 kg) was charged to the crude mixture and the resulting solution was heated to approximately 60° C. Heptanes (37.2 kg) were charged maintaining the internal temperature at 60° C. The solution was slowly cooled to approximately 0 to 5° C. and approximately 2-3 hr to facilitate crystallization. The slurry was filtered, the filter cake was reslurried in heptanes (27.12 kg) and ethyl acetate (7.08 kg). The resulting suspension was filtered and the solids dried under vacuum at approximately 40±5° C. (until the loss on drying (LOD) is <1%) to afford the title compound (6.23 kg, 70.3% yield) as a solid.
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
catalyst
Reaction Step One
Quantity
108 kg
Type
solvent
Reaction Step One
Yield
70.3%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[C:18](=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1)C1C=CC=CC=1>[Pd].C(OCC)(=O)C>[OH:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1

Inputs

Step One
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
12 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=2C3=C(NC2C=C1)C(CC3)=CC(=O)OCC
Name
Quantity
1.8 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
108 kg
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed 3× with N2 and triethylamine (1.76 kg)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
To the resulting mixture was added formic acid (3.34 kg)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at below 35° C
CUSTOM
Type
CUSTOM
Details
the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate)
ADDITION
Type
ADDITION
Details
After approximately 30 minutes an additional amount of formic acid (0.50 kg) was added
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reactor contents were filtered through a 1.2 μm cartridge
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
To the filtrate was added water (60 kg)
CUSTOM
Type
CUSTOM
Details
the biphasic mixture was partitioned
CUSTOM
Type
CUSTOM
Details
The organics were separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum at approximately 60° C.±5° C. to a minimum stir volume, ethyl acetate (21.6 kg)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was further concentrated under vacuum to a minimum stir volume
ADDITION
Type
ADDITION
Details
Once again ethyl acetate (16.8 kg) was charged to the crude mixture
ADDITION
Type
ADDITION
Details
Heptanes (37.2 kg) were charged
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was slowly cooled to approximately 0 to 5° C. and approximately 2-3 hr
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solids dried under vacuum at approximately 40±5° C. (until the loss
CUSTOM
Type
CUSTOM
Details
on drying (LOD)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 kg
YIELD: PERCENTYIELD 70.3%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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